molecular formula C15H8Cl6O4 B1519513 3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate CAS No. 1221723-51-8

3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate

Cat. No.: B1519513
CAS No.: 1221723-51-8
M. Wt: 464.9 g/mol
InChI Key: STJNNWOWRJEFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate is a complex organic compound with the molecular formula C15H8Cl6O4 and a molecular weight of 464.94 g/mol . This compound is characterized by its tricyclic structure and multiple chlorine atoms, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of 3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6210,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate involves multiple stepsThe reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions . Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s multiple chlorine atoms and tricyclic structure allow it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

When compared to similar compounds, 3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate stands out due to its unique combination of structural features and reactivity. Similar compounds include:

Properties

IUPAC Name

dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl6O4/c1-24-11(22)5-3-4-6(12(23)25-2)8-7(5)13(18)9(16)10(17)14(8,19)15(13,20)21/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJNNWOWRJEFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)C(=O)OC)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate
Reactant of Route 3
Reactant of Route 3
3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate
Reactant of Route 4
Reactant of Route 4
3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate
Reactant of Route 6
Reactant of Route 6
3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.